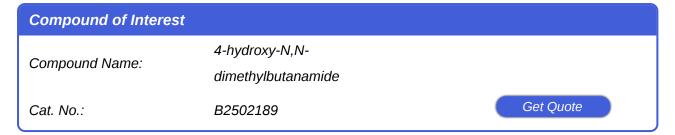


4-hydroxy-N,N-dimethylbutanamide CAS number and molecular structure.

Author: BenchChem Technical Support Team. Date: December 2025



Technical Guide: 4-hydroxy-N,N-dimethylbutanamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **4-hydroxy-N,N-dimethylbutanamide**, including its chemical identity, a proposed synthetic route, and relevant experimental data. Due to the limited availability of specific experimental data for this compound, this guide also incorporates detailed methodologies and data from structurally similar N-hydroxybutanamide derivatives to provide valuable context for research and development.

Core Compound Identification

Chemical Name: 4-hydroxy-N,N-dimethylbutanamide CAS Number: 18190-25-5[1]

Molecular Structure and Properties

The molecular structure and fundamental properties of **4-hydroxy-N,N-dimethylbutanamide** are summarized in the table below.



Property	Value	Source
Molecular Formula	C ₆ H ₁₃ NO ₂	[1]
Molecular Weight	131.17 g/mol	[1]
Canonical SMILES	CN(C)C(=O)CCCO	[1]
InChI	InChI=1S/C6H13NO2/c1- 7(2)6(9)4-3-5-8/h8H,3-5H2,1- 2H3	
InChIKey	WIKMJRHPNGPQRH- UHFFFAOYSA-N	_

Synthesis Pathway

An established method for the synthesis of N-substituted 4-hydroxybutanamides is the aminolysis of γ-butyrolactone. This reaction involves the nucleophilic attack of an amine on the carbonyl carbon of the lactone, leading to the opening of the ring.

Proposed Experimental Protocol: Synthesis from y-Butyrolactone

A plausible synthetic route for **4-hydroxy-N,N-dimethylbutanamide** involves the reaction of γ -butyrolactone with dimethylamine.

Reaction: y-Butyrolactone + Dimethylamine - 4-hydroxy-N,N-dimethylbutanamide

Procedure:

- In a sealed reaction vessel, γ-butyrolactone is dissolved in a suitable solvent, such as methanol or ethanol.
- An excess of dimethylamine (either as a solution in a compatible solvent or as a gas bubbled through the solution) is added.
- The mixture is stirred at room temperature or gently heated to facilitate the reaction.



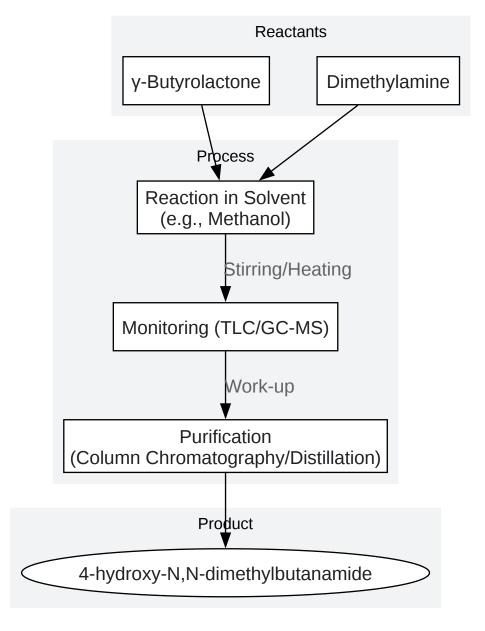




- The reaction progress is monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
- Upon completion, the solvent and excess dimethylamine are removed under reduced pressure.
- The resulting crude product can be purified by column chromatography or distillation to yield pure **4-hydroxy-N,N-dimethylbutanamide**.



Proposed Synthesis of 4-hydroxy-N,N-dimethylbutanamide



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Caption: Proposed synthetic workflow for **4-hydroxy-N,N-dimethylbutanamide**.

Analytical Data



While experimental spectral data for **4-hydroxy-N,N-dimethylbutanamide** is not readily available in the literature, predicted data can be useful for analytical purposes.

Predicted Mass Spectrometry Data

The following table presents the predicted collision cross-section (CCS) values for various adducts of the molecule, which can aid in its identification via mass spectrometry.

Adduct	m/z	Predicted CCS (Ų)
[M+H]+	132.10192	128.6
[M+Na] ⁺	154.08386	134.9
[M-H] ⁻	130.08736	129.1
[M+NH ₄] ⁺	149.12846	150.4
[M+K]+	170.05780	135.9
[M]+	131.09409	129.9
[M] ⁻	131.09519	129.9

Data sourced from PubChemLite.

Experimental Protocols and Data for Structurally Related Compounds

The following sections detail experimental procedures and findings for N-hydroxybutanamide derivatives. These compounds share a similar structural backbone and have been investigated for their potential as matrix metalloproteinase (MMP) inhibitors. This information provides a valuable framework for designing and evaluating studies involving **4-hydroxy-N,N-dimethylbutanamide**.

Synthesis of N-hydroxybutanamide Derivatives

A novel method for synthesizing N-hydroxybutanamide derivatives involves the ring-opening of N-substituted succinimides.



General Procedure:

- Succinimide Formation: An appropriate amine is reacted with succinic anhydride in a suitable solvent to form the corresponding N-substituted succinimide.
- Ring Opening: The resulting N-substituted succinimide is treated with aqueous hydroxylamine, often in the presence of a co-solvent like methanol, at room temperature.
 This step opens the succinimide ring to yield the N-hydroxybutanamide derivative.

This one-pot, two-step process is an efficient method for generating a library of these compounds for screening.

In Vitro MMP Inhibition Assay

The inhibitory activity of N-hydroxybutanamide derivatives against various MMPs (MMP-2, MMP-9, and MMP-14) has been evaluated.

Protocol:

- Recombinant human MMP enzymes are used.
- A fluorescent substrate is incubated with the respective MMP enzyme in the presence of varying concentrations of the test compound.
- The rate of substrate cleavage is measured by monitoring the increase in fluorescence over time.
- The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated from the dose-response curves.

Quantitative Data: The iodoaniline derivative of N¹-hydroxy-N⁴-phenylbutanediamide demonstrated significant inhibitory activity against several MMPs.



Enzyme	IC ₅₀ (μM)
MMP-2	1 - 1.5
MMP-9	1 - 1.5
MMP-14	1 - 1.5

Cytotoxicity Assays

The cytotoxicity of these derivatives has been assessed against various cancer and noncancerous cell lines.

Protocol:

- Cell lines (e.g., HeLa, HepG2, A-172, U-251 MG, FetMSC, and Vero) are seeded in 96-well plates.
- After 24 hours, the cells are treated with the test compounds at various concentrations for 72 hours.
- Cell viability is determined using a standard assay, such as the MTT assay.
- The results are used to evaluate the compound's toxicity towards different cell types.

The investigated N-hydroxybutanamide derivatives generally exhibited low toxicity towards the tested carcinoma cell lines.



In Vitro Cytotoxicity Workflow Cell Culture Seed Cells in 96-well Plates Incubate for 24h Treatment Add Test Compound (Varying Concentrations) Incubate for 72h Analysis MTT Assay **Determine Cell Viability**

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Caption: Workflow for assessing in vitro cytotoxicity of compounds.

In Vivo Antitumor and Antimetastatic Activity



The in vivo efficacy of promising N-hydroxybutanamide derivatives has been evaluated in a mouse model of B16 melanoma.

Protocol:

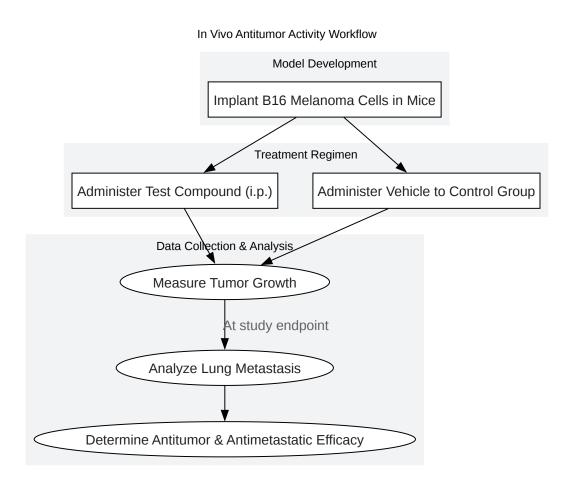
- Animal Model: B16 melanoma cells are implanted into mice.
- Treatment: The test compound is administered to the tumor-bearing mice (e.g., intraperitoneally). A control group receives the vehicle.
- Monitoring: Tumor growth is measured regularly. At the end of the study, the animals are euthanized, and primary tumors and lungs (for metastasis) are excised and analyzed.
- Endpoints: Inhibition of tumor growth and reduction in the number of metastatic nodules are the primary endpoints.

Quantitative Data: In a B16 melanoma mouse model, the iodoaniline derivative of N¹-hydroxy-N⁴-phenylbutanediamide demonstrated significant antitumor and antimetastatic effects.

Parameter	Inhibition (%)
Tumor Growth Inhibition	61.5%
Metastasis Inhibition	88.6%

This derivative also showed low acute toxicity in vivo.





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Caption: Workflow for in vivo evaluation of antitumor activity.

Conclusion



4-hydroxy-N,N-dimethylbutanamide is a small molecule with potential for further investigation in medicinal chemistry and drug development. While specific experimental data for this compound is sparse, its synthesis can likely be achieved through standard organic chemistry techniques. The significant biological activity observed in structurally related N-hydroxybutanamide derivatives, particularly as potent MMP inhibitors with in vivo antitumor efficacy, suggests that **4-hydroxy-N,N-dimethylbutanamide** and its analogs represent a promising area for future research. The experimental protocols detailed in this guide provide a solid foundation for the synthesis, characterization, and evaluation of this class of compounds.

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References

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